5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and characterized through various methods. For instance, Shen et al. (2012) synthesized pyrazole derivatives and studied their structures using X-ray diffraction and density-functional-theory (DFT) calculations, highlighting their potential in structural chemistry and materials science (Shen et al., 2012).
Chemical Sensing Applications
The compound has applications in chemical sensing. Naskar et al. (2018) synthesized a new probe using a pyridine–pyrazole moiety, which displayed high sensitivity and selectivity in detecting aluminum ions in solution, demonstrating its utility in environmental monitoring and biological applications (Naskar et al., 2018).
Cyclization Studies
Research on cyclization reactions involving pyrazole derivatives includes the work of Smyth et al. (2007), who investigated the reaction of pyrazole-acetic acid derivatives with various electrophiles, contributing to our understanding of heterocyclic chemistry (Smyth et al., 2007).
Anti-Cancer Activity
Qiao et al. (2021) synthesized novel complexes based on pyrazole derivatives and evaluated their anti-cancer activity, indicating potential applications in medicinal chemistry (Qiao et al., 2021).
Functionalization Reactions
Studies on functionalization reactions of pyrazole derivatives, such as those by Yıldırım et al. (2005), contribute to the field of organic chemistry, expanding the applications of these compounds in various chemical reactions (Yıldırım et al., 2005).
Spectral and Theoretical Investigations
Viveka et al. (2016) focused on experimental and theoretical studies of a biologically important pyrazole-4-carboxylic acid derivative, contributing to our understanding of the compound's properties (Viveka et al., 2016).
Magnetic Studies
The compound's derivatives have been used in magnetic studies, as indicated by research exploring the magnetic properties of complexes involving pyrazole derivatives (Mandal et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, pyrazolo derivatives have been reported to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
If we consider its potential interaction with cdk2, it could affect cell cycle regulation pathways . Inhibition of CDK2 can halt the cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Pharmacokinetics
The properties of similar compounds suggest that it could be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Based on the potential targets and pathways, it could lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions to enzymatic inhibition or activation .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEIZYGGTNLXOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588340 | |
Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
241798-60-7 | |
Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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